molecular formula C8H17NO2 B1418598 2-hydroxy-N-(pentan-2-yl)propanamide CAS No. 1153455-58-3

2-hydroxy-N-(pentan-2-yl)propanamide

Cat. No. B1418598
M. Wt: 159.23 g/mol
InChI Key: YJVNSSHGZPAOCC-UHFFFAOYSA-N
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Description

2-hydroxy-N-(pentan-2-yl)propanamide is a chemical compound with the CAS Number: 1153455-58-3 . It has a molecular weight of 159.23 and its IUPAC name is 2-hydroxy-N-(1-methylbutyl)propanamide .


Molecular Structure Analysis

The InChI code for 2-hydroxy-N-(pentan-2-yl)propanamide is 1S/C8H17NO2/c1-4-5-6(2)9-8(11)7(3)10/h6-7,10H,4-5H2,1-3H3,(H,9,11) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-hydroxy-N-(pentan-2-yl)propanamide is a powder at room temperature .

Scientific Research Applications

  • Antimicrobial and Cytotoxic Activities : A study identified compounds from the endophytic fungus Botryosphaeria dothidea, including a ceramide derivative similar to 2-hydroxy-N-(pentan-2-yl)propanamide. These compounds displayed antimicrobial, antioxidant, and cytotoxic activities, suggesting potential applications in treating bacterial and fungal infections as well as in cancer therapy (Jian Xiao et al., 2014).

  • Percutaneous Absorption Enhancer : Pentane-1,5-diol, a related compound, has been shown to enhance the percutaneous absorption of pharmaceuticals, indicating its potential as a drug delivery enhancer (J. Faergemann et al., 2005).

  • Bioactive Compounds from Vaccinium myrtillus : Unusual p-Coumarates, structurally related to 2-hydroxy-N-(pentan-2-yl)propanamide, were isolated from Vaccinium myrtillus. These findings can be relevant for developing new natural product-based therapeutics (S. Hybelbauerová et al., 2009).

  • Bone Imaging Agents : Novel 99mTc-labeled bisphosphonates, structurally related to 2-hydroxy-N-(pentan-2-yl)propanamide, were synthesized for use in bone imaging, demonstrating potential in diagnostic imaging (L. Qiu et al., 2011).

  • Antimicrobial and Antioxidant Activity : Research on the condensation products of 2-acetylpyridine and 2-formylpyridine revealed compounds with antimicrobial and antioxidant properties, suggesting potential applications in the pharmaceutical industry (R. Rusnac et al., 2020).

  • Anticonvulsant Agents : A study synthesized new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds as potential anticonvulsant agents. These findings could contribute to the development of new treatments for epilepsy (K. Kamiński et al., 2015).

  • Hydrodeoxygenation Catalysts : Research on the hydrodeoxygenation of 2-methyltetrahydrofuran over a Ni2P/SiO2 catalyst, involving compounds structurally similar to 2-hydroxy-N-(pentan-2-yl)propanamide, has implications for the development of efficient catalysts for biofuel production (A. Cho et al., 2014).

  • Antibacterial Activity : A series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their antibacterial activity, indicating the potential for developing new antibiotic agents (S. Eissa et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-hydroxy-N-pentan-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-5-6(2)9-8(11)7(3)10/h6-7,10H,4-5H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVNSSHGZPAOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-(pentan-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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